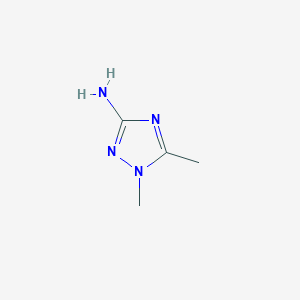

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular weight of 112.13 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Molecular Structure Analysis

The structure of “1,5-Dimethyl-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in the orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .

Chemical Reactions Analysis

Triazole compounds, including “1,5-Dimethyl-1H-1,2,4-triazol-3-amine”, are known to be easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

Physical And Chemical Properties Analysis

“1,5-Dimethyl-1H-1,2,4-triazol-3-amine” is a solid at room temperature . Its IUPAC name is 1,5-dimethyl-1H-1,2,4-triazol-3-amine .

Aplicaciones Científicas De Investigación

-

Chemistry and Biochemistry

- Triazoles have been synthesized for over a century and continue to attract the attention of chemists, biologists, technologists, and other specialists .

- They have been used in various applications, including as inhibitors, pesticides, dyes, acid-indicators, and other industrial chemicals .

- The 1,2,4-triazole isomer can exist in three tautomeric forms .

-

Pharmacological Applications

- Triazoles have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties .

- The 1,2,3-triazole isomer has been used as an antibacterial, antifungal, antioxidant, anti-malarial, and anti-leishmanial drug .

- The 1,2,4-triazole isomer has been used even more than the 1,2,3-isomer in drug structures .

-

Agricultural Applications

-

Foldamers and Peptidomimetic Applications

- Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .

- These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .

-

Pharmaceutical Chemistry

-

Material Science

-

Foldamers and Peptidomimetic Applications

- Chiral 1,5-disubstituted 1,2,3-triazoles have been used as versatile tools for foldamers and peptidomimetic applications .

- These triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- The synthesis and structural properties of the chiral mono- or disubstituted triazole amino acids have been addressed .

-

Pharmaceutical Chemistry

-

Material Science

Direcciones Futuras

Propiedades

IUPAC Name |

1,5-dimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOZPYYXZYMRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308671 |

Source

|

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

CAS RN |

34776-19-7 |

Source

|

| Record name | 34776-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)